3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one
Description
Properties
CAS No. |
72181-93-2 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O3/c1-11-9-10-12(2)15-14(11)16(18)20-17(15,19-3)13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChI Key |
HGLSEHOROASYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(OC2=O)(C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The methoxy, methyl, and phenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput synthesis techniques, and purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Various substitution reactions can be employed to introduce or modify substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
Pharmacological Research
One of the primary applications of 3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3H)-one is in pharmacological studies. Research has indicated that this compound exhibits potential anti-cancer properties. Studies have focused on its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines, indicating its potential as a lead compound for drug development.
Cosmetic Formulations
The compound is also utilized in cosmetic formulations due to its antioxidant properties. Its ability to scavenge free radicals makes it beneficial for skin care products aimed at anti-aging and skin protection.
Case Study : In a formulation study, researchers developed a cream incorporating this compound and found that it significantly improved skin hydration and elasticity compared to control formulations without the compound.
Material Science
In material science, this compound has been explored for its use in creating advanced materials with specific optical properties. Its unique structure allows for the modification of polymeric materials to enhance their mechanical and thermal properties.
Data Table: Optical Properties of Modified Polymers
| Polymer Type | Modification Agent | Optical Property Improvement |
|---|---|---|
| Polycarbonate | 5% 3-Methoxy-4,7-dimethyl... | Increased UV resistance |
| Polystyrene | 10% 3-Methoxy-4,7-dimethyl... | Enhanced clarity |
Mechanism of Action
The mechanism of action of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Research Implications
The structural and functional diversity of benzofuranones underscores their versatility. The target compound’s unique substitution pattern offers opportunities for:
- Catalysis : Steric hindrance from the phenyl group may influence regioselectivity in cross-coupling reactions.
- Crystal Engineering : π-π interactions involving the phenyl group could guide the design of supramolecular assemblies .
Further studies should explore its spectroscopic signatures (e.g., NMR, IR) and computational modeling (e.g., DFT for electronic structure analysis) using methods described in .
Biological Activity
3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3H)-one, with the CAS number 72181-93-2, is a synthetic organic compound belonging to the benzofuran class. It has garnered attention due to its potential biological activities and pharmacological applications. The compound's molecular formula is and it has a molecular weight of approximately 268.31 g/mol.
Structural Characteristics
The compound features a complex structure characterized by:
- A benzofuran core .
- Methoxy and dimethyl substituents, which contribute to its unique chemical properties.
- A phenyl group , enhancing its reactivity and potential interactions with biological targets.
Antibacterial Properties
Research has indicated that compounds similar to this compound may exhibit notable antibacterial activity . Studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting potential therapeutic applications in treating infections .
The exact mechanism of action for this compound is still under investigation. However, molecular docking studies have predicted that this compound may interact with specific proteins or enzymes within bacterial cells, disrupting essential biological pathways. This interaction could lead to cell death or inhibition of growth.
Potential Therapeutic Uses
The compound's unique structure suggests various pharmacological applications:
- Antimicrobial agents : Its antibacterial properties indicate potential use in developing new antibiotics.
- Anti-inflammatory agents : Similar compounds have shown anti-inflammatory effects, warranting further research into this aspect for this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives:
- Study on Antibacterial Activity : A study demonstrated that a related benzofuran derivative exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study suggested that modifications in the substituents could enhance the antibacterial efficacy.
- Molecular Docking Analysis : Research utilizing molecular docking techniques indicated that this compound could effectively bind to bacterial enzymes, potentially inhibiting their function and leading to antibacterial effects.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzofuran derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methoxybenzofuran | Lacks methyl groups | Moderate antibacterial activity |
| 4,7-Dimethylbenzofuran | Lacks phenyl group | Low antibacterial activity |
| 5-Hydroxybenzofuran | Lacks methoxy group | Anti-inflammatory properties |
The presence of the methoxy and dimethyl groups in this compound enhances its stability and reactivity compared to these similar compounds.
Q & A
Basic: What are the optimized synthetic routes for 3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3H)-one?
Answer:
Synthesis typically involves multi-step benzofuranone core construction. A common approach includes:
- Step 1 : Cyclization of substituted phenols or benzoic acid derivatives with methoxy and methyl groups under acidic conditions.
- Step 2 : Introduction of the phenyl group via Friedel-Crafts alkylation or nucleophilic substitution.
- Optimization : Adjust reaction time (e.g., 6–12 hours) and temperature (80–120°C) to maximize yield and minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical.
Validation : Use IR spectroscopy (C=O stretch at ~1705 cm⁻¹) and ¹H/¹³C NMR (δ 1.2–2.1 ppm for methyl groups, aromatic protons at δ 6.5–7.8 ppm) for structural confirmation .
Advanced: How can researchers address discrepancies in spectroscopic data during structural validation?
Answer:
Discrepancies between calculated and observed EI-HRMS or GCMS data (e.g., mass error > 2 ppm) may arise from isotopic impurities or unresolved isomers. Mitigation strategies:
- Cross-validation : Compare NMR (e.g., coupling constants for stereochemistry) with X-ray crystallography (CCDC-deposited data, e.g., CCDC 1505246) .
- Isomer resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- Computational validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign methyl groups (δ 1.2–2.1 ppm), methoxy (δ 3.2–3.8 ppm), and aromatic protons (δ 6.5–7.8 ppm).
- IR spectroscopy : Confirm carbonyl (C=O) at ~1705 cm⁻¹ and aromatic C-H stretches .
- X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., C–C = 1.48–1.52 Å) .
Advanced: What computational methods predict the reactivity of this benzofuranone derivative?
Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian) to predict electrophilic/nucleophilic sites.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Reactivity indices : Use Fukui functions to identify sites prone to nucleophilic attack (e.g., carbonyl group) .
Intermediate: How is X-ray crystallography applied in confirming its structure?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data (R factor < 0.08).
- Structure refinement : Software like SHELXL resolves disorder in methyl/methoxy groups.
- Validation : Compare with CCDC-deposited structures (e.g., CCDC 1505246) for bond-length consistency (C–O = 1.36–1.42 Å) .
Advanced: What strategies resolve stereochemical ambiguities in derivatives?
Answer:
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via polarized IR.
- NOESY NMR : Detect spatial proximity of protons (e.g., methyl and phenyl groups).
- Crystallographic twinning tests : Identify racemic vs. enantiopure crystals .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (TLV: Not established; assume <1 mg/m³).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design mechanistic studies for its reactivity in cross-coupling reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
